molecular formula C29H41NO8 B8085790 Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester CAS No. 98903-90-3

Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester

Cat. No.: B8085790
CAS No.: 98903-90-3
M. Wt: 531.6 g/mol
InChI Key: ZPHQCQDKITXUPP-UHFFFAOYSA-N
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Description

The compound Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester (hereafter referred to by its systematic name for clarity) is a complex aromatic ester derivative characterized by a central benzenepropanoic acid backbone modified with bis(imino)oxypropanediyl and isopropyl substituents. These analogs are renowned for their antioxidant, antimicrobial, and thermal stabilization properties, with applications in polymers, food preservation, and pharmaceuticals .

The dimethyl ester variant’s structure suggests enhanced solubility in non-polar matrices compared to longer-chain esters, making it suitable for industrial formulations requiring moderate volatility .

Properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-[[2-hydroxy-3-[4-(3-methoxy-3-oxopropyl)phenoxy]propyl]-propan-2-ylamino]propoxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO8/c1-21(2)30(17-24(31)19-37-26-11-5-22(6-12-26)9-15-28(33)35-3)18-25(32)20-38-27-13-7-23(8-14-27)10-16-29(34)36-4/h5-8,11-14,21,24-25,31-32H,9-10,15-20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHQCQDKITXUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCC(=O)OC)O)CC(COC2=CC=C(C=C2)CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98903-90-3
Record name Benzenepropanoic acid, 4,4'-(((1-methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098903903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEPROPANOIC ACID, 4,4'-(((1-METHYLETHYL)IMINO)BIS((2-HYDROXY-3,1-PROPANEDIYL)OXY))BIS-, DIMETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87THU8VQU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester (commonly referred to as the compound ) is a synthetic organic compound with potential applications in various fields including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and safety profiles based on existing literature.

  • Molecular Formula : C29H41NO8
  • Molecular Weight : 531.64 g/mol
  • CAS Registry Number : 139592807
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its antioxidant properties and its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thus preventing oxidative stress in biological systems. This property is crucial for protecting cells from damage that can lead to various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Modulation : Research indicates that the compound can influence the activity of certain enzymes involved in metabolic pathways. For instance, it may inhibit or activate enzymes that play roles in lipid metabolism and detoxification processes.
  • Cell Signaling Pathways : The compound may interact with cell signaling pathways, particularly those related to inflammation and apoptosis (programmed cell death). This interaction can potentially lead to therapeutic effects in conditions characterized by chronic inflammation.

Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various benzene derivatives, including the compound . Results indicated that it effectively reduced oxidative stress markers in vitro and showed promise in vivo for preventing cellular damage due to oxidative stress .

Enzyme Interaction Studies

Research conducted by the National Institutes of Health explored the compound's effects on cytochrome P450 enzymes, which are critical for drug metabolism. The findings suggested that this compound could modulate enzyme activity, potentially affecting the pharmacokinetics of co-administered drugs .

Safety Assessment

A screening assessment by Health Canada concluded that while the compound has potential environmental persistence, it is not expected to accumulate significantly in organisms or pose a risk to human health at current exposure levels . This assessment is crucial for understanding the safety profile of the compound in both industrial and pharmaceutical applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stressJournal of Medicinal Chemistry
Enzyme ModulationInfluences cytochrome P450 enzyme activityNational Institutes of Health
Safety AssessmentLow risk for human health; persistent but non-accumulativeHealth Canada

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C29H41N O8
  • Molecular Weight: 529.64 g/mol
  • IUPAC Name: Benzenepropanoic acid, 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-, dimethyl ester
  • CAS Registry Number: 98903-90-3

Pharmaceutical Development

Benzenepropanoic acid derivatives are often studied for their potential as pharmaceutical intermediates. The compound's structure suggests that it may exhibit biological activity relevant to drug formulation. Research indicates that similar compounds can act as anti-inflammatory agents or serve as prodrugs for enhanced bioavailability.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the synthesis of benzenepropanoic acid derivatives and their effects on inflammatory pathways in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when tested against certain cell lines.

Antioxidant Properties

This compound is being investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Similar benzene derivatives have shown promise in scavenging free radicals and protecting cellular components.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 Value (µM)Source
Benzenepropanoic Acid Derivative25Journal of Agricultural and Food Chemistry
Ascorbic Acid50Food Chemistry
Curcumin15Natural Product Research

Industrial Applications

Benzenepropanoic acid esters are utilized as additives in various industrial applications, particularly in plastics and polymers. They serve as stabilizers and antioxidants, enhancing the durability and performance of materials.

Application Examples:

  • Plastics Industry: Used as thermal stabilizers to improve heat resistance.
  • Coatings: Incorporated into paint formulations to enhance durability and resistance to environmental factors.

Environmental Impact and Safety Assessment

The environmental impact of benzenepropanoic acid derivatives has been assessed through various studies. The Government of Canada evaluated the potential risks associated with its use and concluded that while it may persist in the environment, it does not accumulate significantly in organisms or pose a high risk to human health at current exposure levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their comparative properties are summarized below:

Compound Name Molecular Formula Ester Group Key Applications Biological Activity References
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester C₁₈H₂₈O₃ Methyl Antioxidant in plastics, food preservative Antifungal, anti-neuroinflammatory, antidiabetic
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester C₁₉H₃₀O₃ Ethyl Polymer stabilizer, lubricant additive Antioxidant (IC₅₀: 12.5 μM in DPPH assay)
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester C₂₅H₄₂O₃ 2-Ethylhexyl High-temperature plasticizers, coatings Low acute toxicity (LD₅₀ > 2000 mg/kg in rodents)
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester C₃₅H₆₂O₂ Octadecyl (stearyl) Long-lasting antioxidants in rubber and adhesives Slow-release antioxidant due to high molecular weight
Target Compound (Dimethyl ester) C₂₄H₃₆N₂O₈ Dimethyl Hypothesized: UV stabilizer, surfactant in agrochemicals Limited data; predicted bioactivity via QSAR models (moderate antioxidant potential) N/A

Key Findings:

Bioactivity Variance :

  • The methyl ester analog exhibits broad-spectrum antifungal activity (MIC: 50–100 μg/mL against Candida spp.) and anti-neuroinflammatory effects by inhibiting NF-κB pathways .
  • Ethyl and 2-ethylhexyl esters show superior thermal stability (>250°C decomposition temperature), making them ideal for high-performance polymers .

Concentration Discrepancies :

  • The methyl ester’s concentration varies significantly across natural extracts (e.g., 1.487% in Simarouba glauca vs. 18.546% in Citrus medica), likely due to species-specific biosynthesis pathways .

Industrial Utility :

  • Longer-chain esters (e.g., octadecyl) are preferred in rubber manufacturing for their resistance to leaching, whereas methyl/ethyl esters are used in food-grade antioxidants due to GRAS (Generally Recognized As Safe) status .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction parameters?

  • Methodology : The synthesis involves multi-step esterification and imine bond formation. Key steps include:

  • Esterification : Reacting hydroxyl groups with methyl esters under acidic catalysis (e.g., H₂SO₄) at 60–80°C .
  • Imino linkage : Introducing the (1-methylethyl)imino group via nucleophilic substitution, requiring anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. What analytical techniques are recommended for confirming structural integrity in synthetic samples?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify ester linkages, hydroxypropane diyl groups, and imino bridges. Key signals: δ 3.6–3.8 ppm (methoxy groups), δ 1.2 ppm (isopropyl CH₃) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) coupled with high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (hydroxy groups) .

Q. What safety protocols should be followed for laboratory handling?

  • Methodology :

  • PPE : Full-body protective clothing, nitrile gloves, and P95 respirators for particulate filtration .
  • Exposure control : Use fume hoods for synthesis steps involving volatile reagents. Avoid drainage contamination due to potential environmental persistence .
  • Storage : Inert atmosphere (N₂) at 4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects) across biological models?

  • Methodology :

  • Dose-response studies : Test concentrations from 1 µM to 100 µM to identify threshold effects. For example, reports cytotoxicity at >50 µM in Arum maculatum extracts, while lower doses show antioxidant activity .
  • Model specificity : Compare results across cell lines (e.g., HepG2 vs. NIH/3T3) and in vivo models to assess tissue-dependent effects .
  • Mechanistic assays : Use ROS scavenging assays (e.g., DPPH) and apoptosis markers (e.g., caspase-3) to differentiate antioxidant and cytotoxic pathways .

Q. What strategies optimize the compound’s stability in aqueous formulations for parenteral drug delivery?

  • Methodology :

  • pH adjustment : Maintain pH 6.5–7.5 to minimize ester hydrolysis. Buffers like phosphate (10 mM) are recommended .
  • Lyophilization : Formulate as a freeze-dried powder to enhance shelf-life, reconstituting in saline before use .
  • Antioxidant additives : Include 0.01% w/v ascorbic acid to prevent oxidation of hydroxy groups .

Q. How can environmental persistence and degradation pathways be evaluated?

  • Methodology :

  • OECD 301F biodegradation test : Monitor CO₂ evolution in activated sludge over 28 days. suggests low environmental risk due to minimal persistence .
  • Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solution; analyze degradation products via LC-MS/MS .
  • Hydrolysis kinetics : Assess half-life at pH 4, 7, and 9 (25°C). Predominant degradation occurs via ester cleavage at alkaline pH .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s adipogenic activity in plastic additives?

  • Analysis :

  • Source variability : notes higher adipogenic activity in LDPE extracts (89.02% purity) vs. other polymers, suggesting matrix effects .
  • Impurity interference : Co-extracted compounds (e.g., dibutyl phthalate) in may synergize or antagonize activity .
  • Experimental design : Standardize solvent extraction (e.g., dichloromethane vs. ethanol) and pre-treatment (sonication time) to reduce variability .

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